molecular formula C22H26N4O4 B2574208 N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1005303-40-1

N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2574208
CAS RN: 1005303-40-1
M. Wt: 410.474
InChI Key: QAANTZNTBYRGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H26N4O4 and its molecular weight is 410.474. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Studies : Research on compounds with complex structures similar to the one you've mentioned often investigates their synthesis pathways and potential biological activities. For example, studies have reported on the synthesis of pyrimidine derivatives and their anticancer activities, showcasing the therapeutic potential of such molecules (Su et al., 1986). Similarly, derivatives of pyrido[2,3-d]pyrimidin have been explored for their antimicrobial activities (Hossan et al., 2012), indicating a broad interest in such compounds for developing new therapeutic agents.

Conformational and Structural Analysis : Investigations into the structure and conformational behavior of pyrimidine derivatives are also prevalent. These studies often utilize X-ray analysis, NMR, and IR spectroscopy, alongside computational modeling, to understand the chemical behavior and structural characteristics of the compounds (Kataev et al., 2021). This research aids in the rational design of molecules with desired biological activities.

Chemical Transformations and Reactivity : The chemical reactivity of pyrimidine derivatives, including various synthetic pathways and transformations, is a key area of research. Studies explore how these compounds interact with different chemicals to form new derivatives, offering insights into their versatility and potential for creating novel molecules with unique properties (Banfield et al., 1987).

Pharmacokinetic Studies : For compounds with therapeutic potentials, pharmacokinetic studies are crucial. They provide valuable information on how these compounds are absorbed, distributed, metabolized, and excreted in biological systems. Such studies help in understanding the dose-response relationships and in optimizing the therapeutic efficacy of the compounds (Tonn et al., 2009).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-6-15-11-23-20-18(19(15)30-7-2)21(28)26(22(29)25(20)5)12-17(27)24-16-9-8-13(3)10-14(16)4/h8-11H,6-7,12H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAANTZNTBYRGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

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